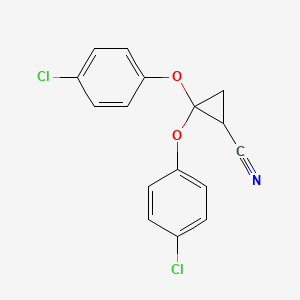
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity. This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a cyclopropane ring, with a carbonitrile group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the cyclisation of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide . This reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethylformamide (DMF) and specific reaction temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with different substituents on the cyclopropane ring.
Uniqueness
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-chlorophenoxy groups, which impart specific chemical properties and reactivity. The combination of the cyclopropane ring and the carbonitrile group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
541502-16-3 |
|---|---|
Molekularformel |
C16H11Cl2NO2 |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
2,2-bis(4-chlorophenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-1-5-14(6-2-12)20-16(9-11(16)10-19)21-15-7-3-13(18)4-8-15/h1-8,11H,9H2 |
InChI-Schlüssel |
SPDILXZVYWQJHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


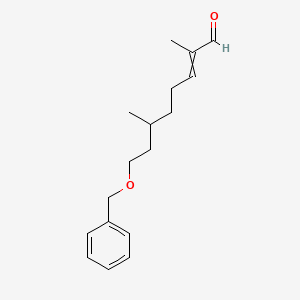
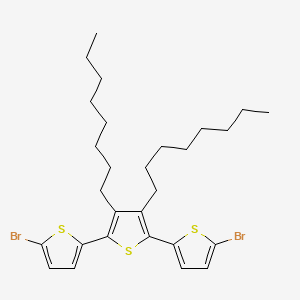
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

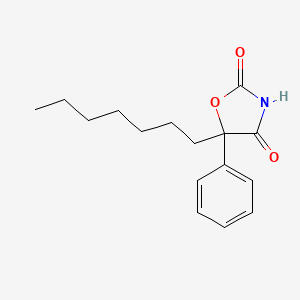
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
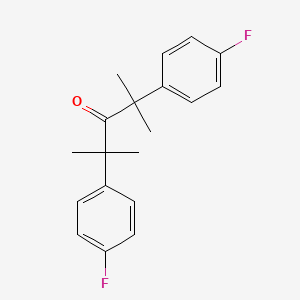
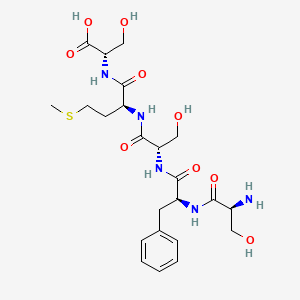
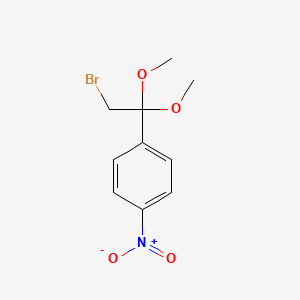

![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
